molecular formula C17H18N4O2S B2387694 1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2034209-95-3

1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2387694
CAS No.: 2034209-95-3
M. Wt: 342.42
InChI Key: BDTVCGOFUWALAL-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2-carboxamide derivative featuring dual heterocyclic substituents: a 1,3-benzoxazol-2-yl group at the pyrrolidine-1-position and a 4,5-dimethyl-1,3-thiazol-2-yl group at the amide nitrogen. The benzoxazole ring contributes aromaticity and rigidity, while the dimethyl-substituted thiazole may enhance steric and electronic effects for selective binding.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-11(2)24-16(18-10)20-15(22)13-7-5-9-21(13)17-19-12-6-3-4-8-14(12)23-17/h3-4,6,8,13H,5,7,9H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVCGOFUWALAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .

Comparison with Similar Compounds

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

  • Structure : Replaces the benzoxazole-pyrrolidine core with an isoxazole ring.
  • Crystallographic data (Acta Crystallographica Section E) indicate planar geometry, contrasting with the three-dimensionality of the target compound .

BJ52698 (1-(1,3-Benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide)

  • Structure : Substitutes the 4,5-dimethylthiazole with a 5-methylpyridine group.
  • Implications : Pyridine’s basic nitrogen may alter solubility (e.g., increased water solubility at acidic pH) versus the thiazole’s neutral character. This substitution could affect pharmacokinetics or off-target interactions .

Thiazole-Modified Analogues

A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)

  • Structure : Features a thiazol-2-ylidene (deprotonated thiazole) and cyclopropane-carboxamide.
  • The cyclopropane ring introduces strain, which might improve metabolic stability compared to the pyrrolidine backbone in the target compound .

Enamine Building Block (2-{6-[(4,5-Dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate)

  • Structure : Integrates a pyrimidine-thiazole-amine linkage.
  • Comparison : The pyrimidine ring adds hydrogen-bonding capacity, while the piperidine-carboxylate may improve membrane permeability relative to the pyrrolidine-carboxamide scaffold .

Pharmacologically Active Derivatives

Patent Example 30 (EUROPEAN PATENT APPLICATION)

  • Structure : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivative.
  • Key Contrasts: The hydroxyproline moiety and benzyl-thiazole substitution suggest enhanced stereoselectivity and solubility. Hydroxylation at the pyrrolidine 4-position may influence metabolic pathways (e.g., CYP450 interactions) compared to the non-hydroxylated target compound .

Metabolic Stability Considerations

Metabolite: N-[(4,5-Dimethyl-1,3-thiazol-2-yl)imino]-N'-(phenylamino)benzenecarboximidamide

  • Structure: A formazan derivative with a dimethylthiazole-imino group.
  • Implications : Formazans are prone to reduction in vivo, whereas the target compound’s carboxamide linkage is more stable. This highlights the trade-off between metabolic stability and redox activity in structural design .

Research Implications

The structural variations among these analogs underscore the importance of:

Heterocyclic Choice : Benzoxazole vs. pyridine/isoxazole alters electronic profiles and solubility.

Backbone Flexibility : Pyrrolidine vs. piperidine or cyclopropane modulates conformational freedom and metabolic stability.

Biological Activity

The compound 1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a benzoxazole moiety and a thiazole group. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₁S
Molecular Weight273.33 g/mol
LogP3.4337
Polar Surface Area103.094 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzoxazole derivatives have been shown to inhibit the mTORC1 pathway, which is crucial in regulating cell growth and proliferation. A study demonstrated that certain benzoxazole derivatives reduced mTORC1 activity and increased autophagy levels in cancer cells, suggesting a potential mechanism for their anticancer effects .

The proposed mechanism of action for This compound involves:

  • Inhibition of mTORC1 : This inhibition leads to reduced cell proliferation and increased autophagic flux.
  • Modulation of Autophagy : The compound may disrupt normal autophagic processes, potentially leading to selective toxicity in cancer cells under metabolic stress .

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative activity of related compounds in various cancer cell lines, including pancreatic cancer (MIA PaCa-2). The compound exhibited submicromolar antiproliferative activity with an EC₅₀ value of 10 μM. It was noted that the compound was more effective than known inhibitors like chloroquine and erlotinib .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications to the benzoxazole and thiazole moieties significantly impacted biological activity. The presence of specific functional groups was essential for maintaining potency against cancer cell lines.

Summary of Research Findings

Research has consistently shown that compounds similar to This compound exhibit promising biological activities:

  • Anticancer Effects : Significant inhibition of cancer cell proliferation through modulation of key signaling pathways.
  • Autophagy Modulation : Potential as autophagy inhibitors that selectively target cancer cells under stress conditions.

Q & A

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1EDCI, DMF, 0°C → RTCarboxamide coupling
2L-Proline derivative, NaBH₄Pyrrolidine formation
3CH₃OH recrystallizationPurification

Basic: How is the compound structurally characterized, and what analytical techniques are essential?

Structural validation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity and stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–4.1 ppm) .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 395.12) .
  • X-ray Crystallography : Resolves absolute configuration; SHELXL refinement ensures accuracy (R factor < 0.05) .

Basic: What initial biological activity screening strategies are recommended for this compound?

  • In vitro assays : Screen against target enzymes (e.g., kinases) or microbial strains. Use dose-response curves (IC₅₀/EC₅₀) .
  • Cytotoxicity profiling : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
  • Structural analogs : Compare activities with derivatives (e.g., furan vs. thiophene substitutions) to identify SAR trends .

Advanced: How can synthetic yield be optimized using computational and statistical methods?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio). For example, a Central Composite Design reduces trial count by 40% .
  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. ICReDD’s reaction path search narrows optimal conditions .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Reproducibility checks : Validate assay conditions (e.g., pH, serum concentration) .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
  • Crystallographic analysis : Confirm compound integrity; SHELX validation detects polymorphic differences affecting bioavailability .

Advanced: What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking (AutoDock Vina) : Screen against target protein databases (e.g., PDB) to identify binding sites .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

  • Crystal Twinning : Use SHELXD for structure solution; detwinning algorithms (e.g., in CrysAlisPro) improve data quality .
  • Disorder Modeling : Refine occupancy ratios for flexible moieties (e.g., thiazole rings) using SHELXL restraints .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) enhances anomalous scattering for heavy atoms .

Advanced: How can reaction engineering improve scalability for preclinical studies?

  • Flow Chemistry : Continuous synthesis reduces batch variability; membrane separation isolates intermediates .
  • Process Control : PID algorithms maintain optimal temperature/pH during exothermic steps .
  • Green Chemistry Metrics : E-factor calculation minimizes waste (e.g., solvent recovery systems) .

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